Stereoselective Hepatic Metabolism and Plasma Exposure of (S)-Donepezil vs. (R)-Donepezil
In a clinical study of 52 Alzheimer's patients receiving racemic donepezil, the mean steady-state plasma concentration of (S)-donepezil was significantly higher than that of (R)-donepezil. The mean plasma level of (S)-donepezil was 23.37 ng/mL, compared to 14.94 ng/mL for (R)-donepezil. In vitro studies in human liver microsomes confirmed that (R)-donepezil degrades faster than (S)-donepezil, with a higher Vmax for the (R)-enantiomer [1]. This stereoselective metabolism results in a 1.56-fold higher exposure for the (S)-enantiomer, which is critical for achieving consistent target engagement.
| Evidence Dimension | Steady-state plasma concentration (Css-min) |
|---|---|
| Target Compound Data | 23.37 ng/mL (mean) |
| Comparator Or Baseline | (R)-Donepezil: 14.94 ng/mL (mean) |
| Quantified Difference | (S)-Donepezil plasma concentration is 1.56x higher than (R)-Donepezil |
| Conditions | 52 Chinese patients with Alzheimer's disease receiving 5-10 mg/day racemic donepezil; samples collected pre-dose (Css-min) and analyzed by chiral LC-MS/MS |
Why This Matters
This quantifies the need for an enantiopure standard; using racemic material introduces significant variability in exposure and confounds dose-response studies.
- [1] Lili W, et al. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro. Chirality. 2013;25(9):498-505. View Source
